Dabcyl acid

描述

Historical Development and Nomenclature

The compound emerged during the early 20th century as part of efforts to expand the palette of synthetic dyes. Initially synthesized through diazo coupling reactions, its structure was refined by Rupp and Loose in 1908 during their work on pH indicators like methyl red. The systematic name 4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid reflects its IUPAC classification, while common aliases include DABCYL acid and p-Methyl Red.

Historically, its nomenclature evolved alongside advancements in azo chemistry. The term "DABCYL" originated in the 1990s to describe its role as a dark quencher in fluorescence resonance energy transfer (FRET) probes. Early industrial applications focused on textile dyeing, but its utility in biochemistry became prominent with the development of molecular beacons in the late 20th century.

Structural Classification and Chemical Identity

Molecular Architecture

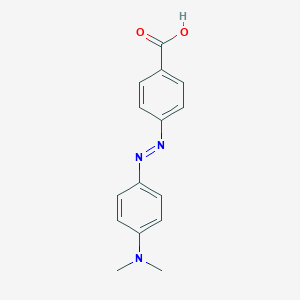

The compound features:

- A benzoic acid group at the 4'-position

- A dimethylamino-substituted phenyl ring at the 4-position

- An azo bridge (-N=N-) connecting the aromatic systems

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 269.30 g/mol |

| CAS Registry Number | 6268-49-1 |

| Absorption Maximum (λₘₐₓ) | 479 nm |

| Solubility | Soluble in DMSO, NaOH (hot) |

The planar conformation of the azo group enables π-π stacking interactions, critical for its quenching efficiency. Spectroscopic analyses reveal distinct UV-Vis absorption bands at 346–489 nm, overlapping with emission spectra of common fluorophores like EDANS.

Significance in Chemical Research

Key Applications:

- Molecular Probes : As a dark quencher in FRET-based systems, it suppresses background fluorescence in TaqMan probes and molecular beacons.

- Enzymatic Assays : Used in fluorogenic substrates for proteases like thermolysin, enabling real-time monitoring of enzymatic activity.

- Dye Chemistry : Serves as a model compound for studying azo dye synthesis and degradation pathways.

- Photodynamic Materials : Explored in light-responsive systems due to its reversible trans-cis isomerization under UV irradiation.

Table 2: Comparative Quenching Efficiency

| Quencher | Absorption Range (nm) | Compatible Fluorophores |

|---|---|---|

| DABCYL | 346–489 | EDANS, Fluorescein |

属性

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKQPPQRFNHPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862438 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6268-49-1 | |

| Record name | 4-(4-Dimethylaminophenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminoazobenzene-4'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the following steps:

-

Diazotization of 4-Aminobenzoic Acid :

-

Coupling with N,N-Dimethylaniline :

Table 1: Standard Reaction Parameters

| Component | Quantity (per mole) | Role |

|---|---|---|

| 4-Aminobenzoic acid | 1.0 mol | Diazotization substrate |

| NaNO₂ | 1.1 mol | Nitrosating agent |

| N,N-Dimethylaniline | 1.5 mol | Coupling partner |

| HCl (concentrated) | 3.0 mol | Acid catalyst |

| Sodium acetate | 2.0 mol | pH buffer |

Step 1: Diazotization

-

Dissolution : 4-Aminobenzoic acid (1.0 mol, 137.1 g) is dissolved in a chilled mixture of water (1.5 L) and concentrated HCl (500 mL).

-

Nitrosation : Aqueous NaNO₂ (1.1 mol, 75.9 g in 700 mL H₂O) is added dropwise at ≤5°C. Excess nitrite ensures complete diazotization, verified by starch-iodide paper.

-

Filtration : Insoluble impurities (e.g., unreacted amine) are removed via cold filtration.

Step 2: Coupling

-

Ice Bath Cooling : The diazonium solution is mixed with crushed ice (2.5 kg) and HCl (750 mL) to maintain ≤5°C.

-

Coupling Agent Addition : N,N-Dimethylaniline (1.5 mol, 180.3 g) is introduced gradually, followed by sodium acetate (2.0 mol, 164.1 g) to buffer the pH to 4–6.

-

Stirring : The mixture is stirred for 2–4 hours until coupling completion, indicated by a persistent deep red-orange color.

Step 3: Workup and Purification

-

Precipitation : The crude product is filtered and washed sequentially with cold water (3 × 500 mL) and 10% acetic acid (400 mL) to remove residual dimethylaniline.

-

Recrystallization : The solid is recrystallized from toluene (4 L) or methanol (4 L) to yield 62–66% pure product (790–840 g).

Alternative Synthesis: Carbodiimide-Mediated Conjugation

A less conventional method involves post-synthetic modification of preformed azo compounds using carbodiimide coupling agents. This approach, detailed in a Royal Society of Chemistry protocol, is employed for specialized applications requiring functionalized derivatives.

Reaction Scheme

-

Activation : 4-Dimethylaminoazobenzene-4'-carboxylic acid (0.55 mol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 0.6 mol) and 4-dimethylaminopyridine (DMAP, 0.25 mol) in dichloromethane.

-

Conjugation : The activated intermediate reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters.

Table 2: Carbodiimide Reaction Parameters

| Component | Quantity (per 0.5 mol scale) |

|---|---|

| 4-Dimethylaminoazobenzene-4'-COOH | 148 g (0.55 mol) |

| DCC | 124 g (0.6 mol) |

| DMAP | 31 mg (0.25 mmol) |

| Dichloromethane | 9 mL |

Yield and Purity

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost efficiency and scalability, often omitting chromatographic purification. Key considerations include:

Solvent Recovery

Byproduct Management

Environmental Impact

-

Wastewater Treatment : Azo dye degradation employs ozonation or microbial decolorization to mitigate environmental toxicity.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions

4-Dimethylaminoazobenzene-4’-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group leads to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

- pH Indicator : DABCYL acid exhibits distinct color changes at different pH levels, making it an effective pH indicator in various chemical analyses.

Biology

- Fluorescence Resonance Energy Transfer (FRET) : this compound serves as a dark quencher chromophore in FRET applications. It is utilized to study molecular interactions such as protein-protein and protein-nucleic acid interactions, enhancing the understanding of biochemical pathways .

Medicine

- Diagnostic Assays : In medical research, this compound is employed as a marker in diagnostic assays. Its ability to quench fluorescence makes it valuable for detecting specific biomolecules in clinical samples.

Industrial Applications

- Dyes and Pigments : The compound is used in the manufacturing of dyes and pigments due to its vibrant color properties. It is particularly applied in products like polishes and waxes .

Case Studies

Biochemical Mechanisms

This compound interacts with biomolecules at the molecular level, influencing enzyme activation or inhibition and potentially altering gene expression. Its role as a fluorescence quencher allows researchers to measure molecular interactions effectively, making it an essential tool in biochemical research .

作用机制

The mechanism of action of 4-Dimethylaminoazobenzene-4’-carboxylic Acid involves its ability to act as a chromophore. In FRET applications, it serves as an acceptor that absorbs energy from a donor fluorophore. The energy transfer is distance-dependent, allowing for the measurement of molecular interactions and enzymatic activities . The compound’s molecular targets include various enzymes and proteins involved in these processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Functional Properties

DABCYL’s functional groups (dimethylamino and carboxylic acid) and their positions significantly influence its electronic properties and applications. Below is a comparative analysis with key analogs:

a) 4-(Dimethylamino)benzoic Acid (D2)

- Structure: Lacks the azo (-N=N-) linkage but retains the dimethylamino and carboxylic acid groups.

- Key Differences: Without the azo group, D2 cannot participate in π-conjugation across the aromatic system, reducing its utility as a quencher. It primarily serves as a building block in organic synthesis .

b) 4-(Phenylazo)benzoic Acid (D3)

- Structure: Contains an azo group and a carboxylic acid but lacks the dimethylamino substituent.

- Key Differences: The absence of the electron-donating dimethylamino group diminishes its electron affinity, limiting its quenching efficiency compared to DABCYL .

c) DMA-OH and DMA-NH2

- Structure: Hydroxy (-OH) or amino (-NH2) substituents replace the carboxylic acid at the 4'-position.

- Key Differences : These groups alter electron-withdrawing/donating capabilities. For example, DMA-OH exhibits higher polarity but lower stability under acidic conditions compared to DABCYL’s carboxylic acid .

d) 4-Dimethylaminoazobenzene-4'-sulfonyl Chloride (Dabsyl Chloride)

- Structure : Replaces the carboxylic acid with a sulfonyl chloride (-SO2Cl).

- Key Differences: The sulfonyl chloride group enables covalent bonding with amines, making it a preferred derivatization agent for amino acid analysis via HPLC. However, it is less effective in FRET due to incompatible spectral overlap .

Positional Isomerism: 4'- vs. 3'-Carboxylic Acid

- DMA-COOH (4'-carboxylic acid) vs. DMA-m-COOH (3'-carboxylic acid) :

The 4'-position of DABCYL optimizes conjugation across the azo bond, enhancing its quenching efficiency. In contrast, the 3'-isomer (DMA-m-COOH) exhibits reduced resonance stabilization, lowering its utility in fluorescence-based applications .

a) FRET-Based Quenching

- DABCYL’s absorption spectrum overlaps with fluorescein (FITC), making it ideal for FRET peptide substrates. For example, in botulinum neurotoxin assays, DABCYL quenches FITC fluorescence until enzymatic cleavage occurs .

- Comparison : D3 and D2 lack the necessary spectral properties for efficient quenching, while dabsyl chloride is unsuitable due to reactivity constraints .

b) Derivatization and Labeling

- Dabsyl chloride is preferred for pre-column amino acid labeling due to its sulfonyl chloride reactivity, whereas DABCYL’s carboxylic acid facilitates peptide conjugation without side reactions .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structure Highlights | Key Applications | Advantages Over DABCYL | Limitations vs. DABCYL |

|---|---|---|---|---|

| DABCYL | 4-dimethylamino, 4'-COOH, azo | FRET quenching, protease assays | Optimal spectral overlap | Light sensitivity |

| 4-(Dimethylamino)benzoic Acid | No azo group | Organic synthesis | Simpler synthesis | No quenching capability |

| 4-(Phenylazo)benzoic Acid | Azo, 4'-COOH | Dye synthesis | Lower cost | Poor quenching efficiency |

| Dabsyl Chloride | Sulfonyl chloride | Amino acid derivatization | High reactivity with amines | Unsuitable for FRET |

| DMA-OH | 4-dimethylamino, 4'-OH | Photoresponsive materials | Higher polarity | Instability in acidic conditions |

Research Findings and Trends

- Electron Affinity: The dimethylamino group in DABCYL enhances electron donation, while the carboxylic acid stabilizes the molecule via resonance, critical for its role in FRET .

- Positional Isomerism : 4'-substitution maximizes conjugation efficiency, a feature absent in 3'-isomers .

- Market Availability : DABCYL is widely accessible through chemical suppliers (e.g., Tzamal D-Chem, Sigma Aldrich), unlike niche analogs like DMA-m-COOH .

生物活性

4-Dimethylaminoazobenzene-4'-carboxylic acid (4DAzC) is a synthetic compound that has garnered attention due to its biological activity, particularly in the context of carcinogenicity and its potential applications in various scientific fields. This article provides a comprehensive overview of the biological activity of 4DAzC, supported by data tables, case studies, and detailed research findings.

4DAzC is an azo compound characterized by the presence of a dimethylamino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

The compound exhibits unique properties due to its azo linkage, which contributes to its biological reactivity.

Carcinogenicity

Numerous studies have established that 4DAzC is a potent carcinogen. Research indicates that it induces tumors in various animal models through multiple exposure routes. For instance:

- Rats : Oral administration or subcutaneous injection resulted in liver cancer (hepatocellular carcinoma) and metastasis to other organs .

- Mice : Newborn mice injected subcutaneously developed liver tumors within one year .

- Dogs : Oral exposure caused benign urinary-bladder tumors (papilloma) .

The compound's ability to form DNA adducts is a critical factor in its carcinogenic mechanism. It primarily forms N7-guanine adducts, which can lead to mutations and subsequent tumor development .

Biological Activity Overview

The biological activity of 4DAzC can be summarized as follows:

Study 1: Tumor Induction in Rats

A study conducted by Delclos et al. (1984) demonstrated that intraperitoneal injection of 4DAzC in young male rats resulted in a significant increase in liver tumor incidence by the age of two years. The study highlighted the compound's role as a positive-control substance for liver cancer induction .

Study 2: Gene Expression Profiling

Research from the Carcinogenome Project utilized gene expression profiling to assess the bioactivity of 4DAzC. The study found a strong transcriptional response associated with carcinogenic pathways, including DNA damage and repair mechanisms, confirming its potential as a carcinogen .

Pharmacokinetics

The pharmacokinetic profile of 4DAzC indicates that it has favorable absorption characteristics. Its molecular weight suggests good bioavailability, which is crucial for its biological effects. Studies have shown that the compound remains stable under various environmental conditions, influencing its efficacy and stability during experimental applications.

Applications in Research

4DAzC has been used extensively in research settings for various purposes:

- Cancer Research : As a model compound for studying carcinogenic mechanisms and testing potential anticancer therapies.

- Toxicology Studies : Used as a standard reference material for evaluating the carcinogenic potential of other compounds.

- Chemical Biology : Investigated for its ability to form reactive intermediates that can interact with biomolecules.

常见问题

Q. What are the standard synthetic protocols for 4-dimethylaminoazobenzene-4'-carboxylic acid, and how are intermediates characterized?

The synthesis of structurally related azo compounds often involves coupling reactions using carbodiimide reagents (e.g., EDCI) with HOBt as an activator. For example, Boc-protected intermediates are reacted with amines, followed by deprotection with trifluoroacetic acid (TFA) . Characterization typically employs NMR and mass spectrometry (MS) to confirm intermediate purity and structural integrity. For instance, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid derivatives were validated via NMR chemical shifts and molecular ion peaks in MS .

Q. How does the compound function in biochemical assays, such as FRET-based systems?

4-Dimethylaminoazobenzene-4'-carboxylic acid (DABCYL) serves as a fluorescence quencher in FRET peptides. It pairs with fluorescein (FITC) to monitor enzymatic cleavage activity. For example, a 13-amino-acid FRET peptide was designed with DABCYL at the C-terminus to quench FITC fluorescence until proteolytic cleavage occurs . This application requires precise peptide design, including spacer incorporation (e.g., β-alanine) to optimize quenching efficiency .

Q. What distinguishes this compound from structurally similar aromatic carboxylic acids?

Unlike simpler analogs (e.g., aminobenzoic acids), 4-dimethylaminoazobenzene-4'-carboxylic acid combines an azo group (-N=N-), dimethylamino (-N(CH)), and carboxylic acid (-COOH) moieties. This structure enables unique electronic properties, such as enhanced resonance stabilization and pH-dependent solubility, which are critical for applications in photochemical assays .

Q. What purification methods are recommended for this compound?

Crude products are typically purified via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC or recrystallization in ethanol/water mixtures may improve yield and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields across reaction scales?

Yield variations (e.g., 58–76% in thiazolidine derivatives ) often stem from incomplete coupling or side reactions. Methodological adjustments include:

- Optimizing stoichiometry of EDCI/HOBt to substrate.

- Screening alternative coupling agents (e.g., DCC or DIC).

- Monitoring reaction progress via TLC or in-situ IR spectroscopy to identify bottlenecks .

Q. What strategies mitigate photodegradation in light-dependent applications?

The azo group is prone to photoisomerization. To stabilize the compound:

- Conduct reactions under amber light or in UV-shielded containers.

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Characterize degradation pathways using HPLC-MS to identify vulnerable sites .

Q. How can computational tools streamline reaction optimization?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for azo bond formation. Coupling this with machine learning (ML) algorithms trained on experimental datasets (e.g., solvent polarity, temperature) reduces trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow optimal conditions .

Q. What experimental designs are recommended for assessing long-term toxicity?

While the parent compound (4-dimethylaminoazobenzene) lacks chronic toxicity data , its derivative’s safety profile should be evaluated via:

- In vitro assays : HepG2 cell viability studies under prolonged exposure.

- In vivo models : Rodent studies measuring hepatic and renal biomarkers post-administration.

- Structural analogs : Cross-referencing toxicity data from compounds with similar substituents (e.g., methyl or halogen groups) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Unexpected NMR peaks may arise from rotamers or paramagnetic impurities. Solutions include:

- Variable-temperature NMR to identify dynamic processes.

- Purification via preparative HPLC to isolate stereoisomers.

- Validation with -DEPT or 2D-COSY for ambiguous assignments .

Q. What advanced applications exploit its electronic properties?

The compound’s conjugation system enables:

- Photoswitchable catalysts : Reversible azo isomerization controls catalytic activity in asymmetric synthesis.

- Electrochemical sensors : Functionalization onto carbon electrodes for dopamine detection via π-π interactions.

- Supramolecular assemblies : Co-crystallization with π-acceptors (e.g., TCNQ) for conductive materials .

Key Considerations for Methodological Rigor

- Contradictions in Evidence : While 4-dimethylaminoazobenzene lacks chronic toxicity data , its carboxylic acid derivative’s hazards remain understudied. Researchers should prioritize structure-specific safety assessments.

- Computational-Experimental Synergy : Tools like ICReDD’s reaction path search methods minimize empirical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。